

An In-depth Technical Guide to Methyl 9H-xanthene-9-carboxylate (C₁₅H₁₂O₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 9H-xanthene-9-carboxylate

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Abstract

Methyl 9H-xanthene-9-carboxylate, with the molecular formula C₁₅H₁₂O₃, is a notable organic compound belonging to the xanthene class of heterocyclic molecules. Xanthene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of **methyl 9H-xanthene-9-carboxylate**. Furthermore, it explores the potential biological significance of this compound by examining the well-established activities of its structural analogs, particularly as modulators of the metabotropic glutamate receptor 1 (mGluR1) and AMP-activated protein kinase (AMPK). Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Physicochemical and Spectroscopic Data

The fundamental properties of **methyl 9H-xanthene-9-carboxylate** are summarized below, providing essential data for its identification, handling, and use in experimental settings.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C15H12O3	PubChem CID 699662[1]
Molecular Weight	240.25 g/mol	PubChem CID 699662[1]
IUPAC Name	methyl 9H-xanthene-9-carboxylate	PubChem CID 699662[1]
CAS Number	39497-06-8	PubChem CID 699662[1]
Melting Point	87.55 °C (360.7 K)	[2]
Calculated XLogP3	2.6	PubChem CID 699662[1]

Spectroscopic Data

Mass spectrometry data is available for **methyl 9H-xanthene-9-carboxylate**, providing insight into its fragmentation patterns under electron ionization.

Mass Spectrometry (GC-MS)	
Instrument	JEOL JMS-01-SG
Ionization	Electron Ionization (EI)
Top 5 Peaks (m/z)	196 (99.99), 168 (98.70), 197 (27.00), 84 (20.10), 63 (17.70)

Source: MassBank of North America (MoNA)

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for **methyl 9H-xanthene-9-carboxylate**. [2]

Crystal Data	
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	a = 25.6601(16) Å, b = 5.7624(3) Å, c = 15.7578(9) Å
β	92.933(4)°
Volume	2327.0(2) Å ³
Z	8

Source: Dean, P. M., et al. (2008).[\[3\]](#)

The xanthone unit is folded, with a dihedral angle of 24.81(9)° between the benzene rings. The ester substituent adopts a trans staggered conformation.[\[2\]](#)[\[3\]](#)

Synthesis and Experimental Protocols

While **methyl 9H-xanthene-9-carboxylate** has been synthesized unintentionally, a direct, intentional synthesis can be proposed based on established organic chemistry reactions. The most logical approach involves the synthesis of the precursor, 9H-xanthene-9-carboxylic acid, followed by its esterification.

Synthesis of 9H-xanthene-9-carboxylic Acid

A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the carboxylation of xanthene.[\[4\]](#)

Experimental Protocol:

- Preparation of Xanthene Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve xanthene in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add a strong base, such as n-butyllithium or sodium amide, to the solution while stirring. The formation of the red-colored xanthene anion indicates a successful reaction.
- Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution. Alternatively, the solution of the anion can be slowly added to a flask containing crushed dry ice.
- Allow the reaction mixture to slowly warm to room temperature.
- Acidification and Extraction: Quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9H-xanthene-9-carboxylic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification of 9H-xanthene-9-carboxylic Acid

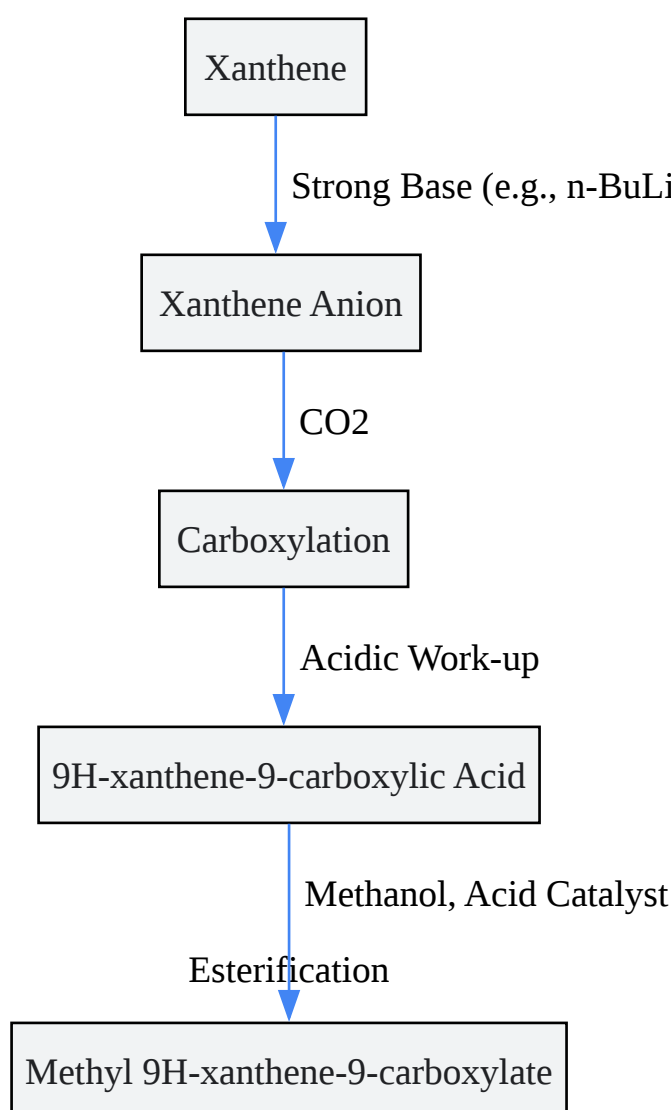
The synthesis of **methyl 9H-xanthene-9-carboxylate** from its corresponding carboxylic acid can be achieved through standard esterification methods, such as Fischer esterification or by using coupling agents.^[5]

Experimental Protocol (Fischer Esterification):

- Reaction Setup: In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

- Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude **methyl 9H-xanthene-9-carboxylate** can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 9H-xanthene-9-carboxylic Acid



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Synthesis workflow for **methyl 9H-xanthene-9-carboxylate**.

Potential Biological Activity and Signaling Pathways

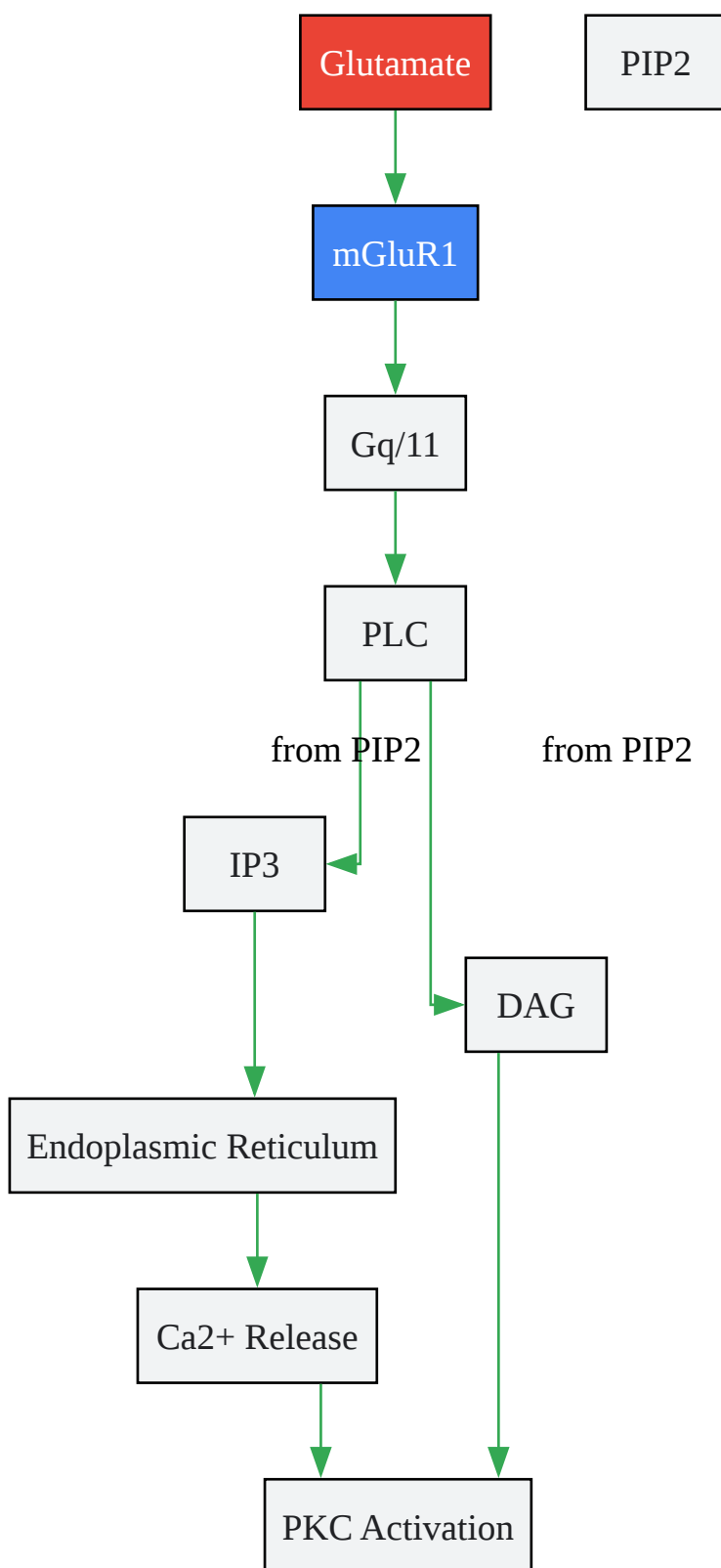
While direct biological studies on **methyl 9H-xanthene-9-carboxylate** are limited, the broader class of 9H-xanthene-9-carboxylic acid derivatives has shown significant activity as modulators of key cellular signaling pathways. This suggests that **methyl 9H-xanthene-9-carboxylate** may exhibit similar properties.

Modulation of Metabotropic Glutamate Receptor 1 (mGluR1)

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent, orally available positive allosteric modulators (PAMs) of the mGlu1 receptor.[6] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.

mGluR1 Signaling Pathway:

Upon activation by glutamate, mGluR1, typically coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7][8] This pathway is integral to various neuronal functions, including long-term depression and potentiation.



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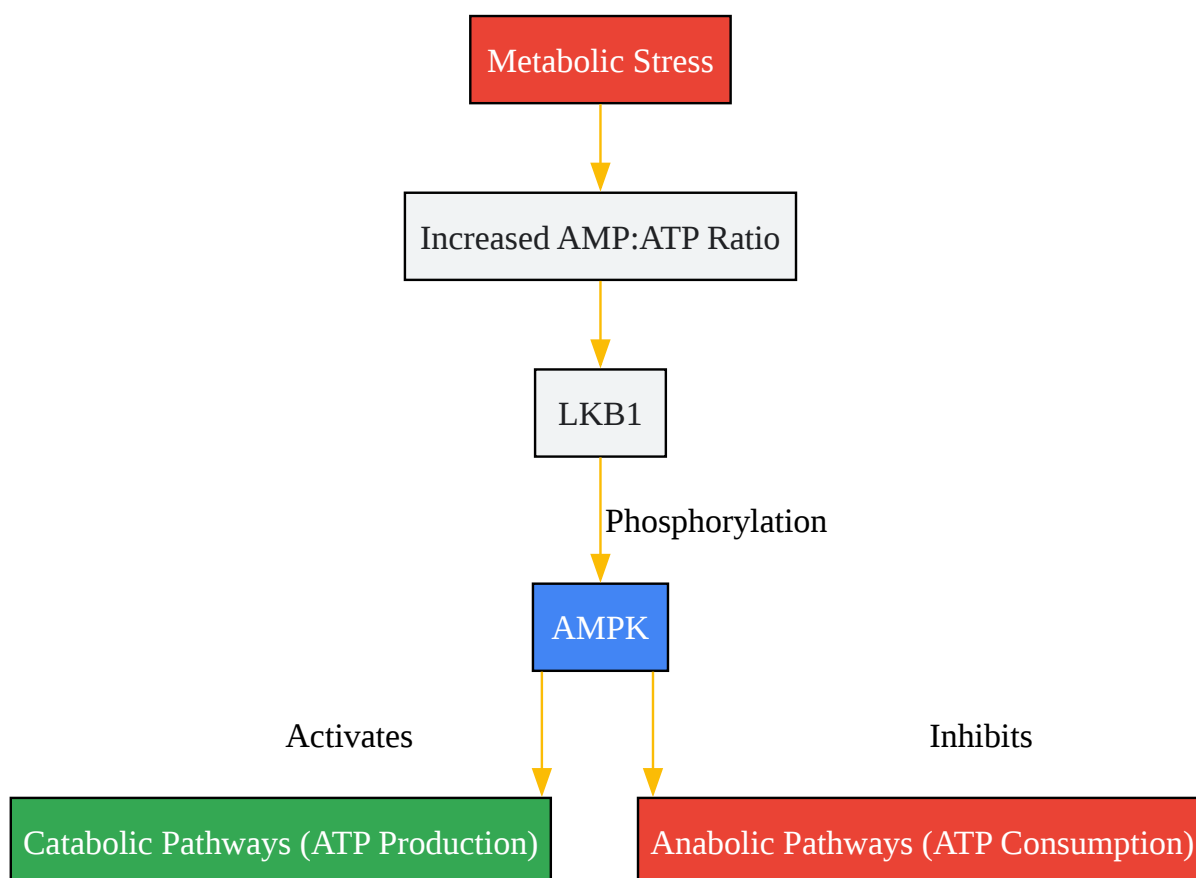
Simplified mGlu1 receptor signaling pathway.

Activation of AMP-Activated Protein Kinase (AMPK)

Certain derivatives of 9H-xanthene-9-carboxylic acid have been shown to act as activators of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.^{[10][11][12]}

AMPK Signaling Pathway:

AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase, liver kinase B1 (LKB1), phosphorylates and activates AMPK in response to rising AMP levels.^[13] Once activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).^{[11][13]} AMPK achieves this through the direct phosphorylation of various downstream targets, including enzymes and transcription factors.



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